![molecular formula C16H13NO5 B5510376 2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)

2-{[3-(acetyloxy)benzoyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-{[3-(acetyloxy)benzoyl]amino}benzoic acid often involves multi-step organic reactions that combine benzoyl groups with amino acids or their derivatives, under the facilitation of coupling agents. For example, the synthesis of N-para-ferrocenyl benzoyl amino acid ethyl esters involved coupling para-ferrocenyl benzoic acid with amino acid esters, highlighting a common approach to synthesizing benzoyl amino acid derivatives through coupling reactions (Savage et al., 2005).

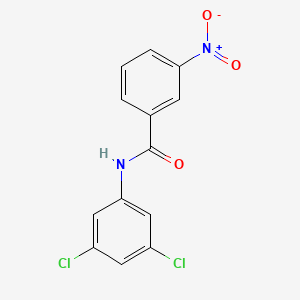

Molecular Structure Analysis

The molecular structure of benzoyl amino benzoic acid derivatives is typically characterized by spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy, as well as X-ray crystallography for detailed structural insights. For instance, the crystal and molecular structure of novel mesogenic benzoic acids was determined by X-ray analysis, revealing the arrangement of molecular components and their spatial orientation, which directly influences the compound's physical and chemical properties (Weissflog et al., 1996).

Chemical Reactions and Properties

Benzoic acid derivatives undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, influenced by the solvent composition and the pH of the medium. These reactions are critical for understanding the chemical behavior and reactivity of such compounds under different conditions (Baul et al., 2009).

Aplicaciones Científicas De Investigación

Water-Soluble Nitric-Oxide-Releasing Acetylsalicylic Acid (ASA) Prodrugs

Water-soluble derivatives of acetylsalicylic acid (ASA), including compounds with 2-{[3-(acetyloxy)benzoyl]amino}benzoic acid structures, were synthesized to investigate their potential as prodrugs. These derivatives incorporate nitric oxide (NO)-releasing groups and demonstrate good water solubility. Their metabolism in human serum produces ASA, salicylic acid (SA), and NO-donor benzoic acids. These compounds exhibit anti-inflammatory activities similar to ASA but with reduced gastrotoxicity, making them promising for clinical applications (Rolando et al., 2013).

Biosynthesis of Benzoic Acid in Plants and Bacteria

Research into the biosynthesis of benzoic acid reveals its importance as a structural element in a variety of natural products. The pathways leading from L-phenylalanine to benzoic acid include both oxidative and non-oxidative mechanisms, indicating the compound's versatile role in plant and bacterial biochemistry. This foundational knowledge is crucial for understanding and harnessing the production of benzoyl and benzyl groups in natural substances (Hertweck et al., 2001).

Natural Products Biosynthesis Involving Benzoic Acid Derivatives

The biosynthesis of 3-Amino-5-hydroxybenzoic acid (3,5-AHBA) and its derivatives underscores their significance in forming a diverse array of natural products, including ansamycins and mitomycins. This review highlights the chemical and biochemical perspectives of AHBA-derived compounds, illustrating the compound's broad applicability in natural product synthesis (Kang et al., 2012).

Benzoic Acid and Derivatives in Food and Additives

Benzoic acid derivatives are extensively used as preservatives and flavoring agents in food and cosmetics. This review discusses their natural occurrence, human exposure, and the controversies surrounding their use. Understanding the role and impact of benzoic acid derivatives, including those related to 2-{[3-(acetyloxy)benzoyl]amino}benzoic acid, is essential for evaluating their safety and functionality in various applications (del Olmo et al., 2017).

Pd(II)-Catalysed Meta-C–H Functionalizations of Benzoic Acid Derivatives

This study presents a method for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template. Such advancements in chemical synthesis techniques offer new pathways for modifying benzoic acid derivatives, potentially enhancing their utility in pharmaceutical and material sciences (Li et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(3-acetyloxybenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-10(18)22-12-6-4-5-11(9-12)15(19)17-14-8-3-2-7-13(14)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBSSVCRCJUQEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[3-(Acetyloxy)phenyl]carbonyl}amino)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)